3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
CAS No.: 1223812-45-0
Cat. No.: VC7271573
Molecular Formula: C27H31N5O2S
Molecular Weight: 489.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223812-45-0 |
|---|---|
| Molecular Formula | C27H31N5O2S |
| Molecular Weight | 489.64 |
| IUPAC Name | [1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C27H31N5O2S/c1-34-23-8-5-9-24(20-23)35-26-11-10-25(28-29-26)31-14-12-21(13-15-31)27(33)32-18-16-30(17-19-32)22-6-3-2-4-7-22/h2-11,20-21H,12-19H2,1H3 |
| Standard InChI Key | ZNEHPEUPLOKSJA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Nomenclature
The compound 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine features a pyridazine core substituted at positions 3 and 6. The 3-position bears a 3-methoxyphenylsulfanyl group (-S-C6H4-3-OCH3), while the 6-position is occupied by a 4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl moiety. The piperazine ring is connected to the piperidine via a carbonyl bridge, and the phenyl group extends from the piperazine’s nitrogen .
Key structural features include:
-
Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and role in kinase inhibition .
-
Sulfanyl group: The thioether linkage at position 3 enhances metabolic stability compared to oxygen analogs, as seen in imidazo[1,2-a]pyridine derivatives .
-
Piperazine-piperidine-carbonyl system: This motif is prevalent in central nervous system (CNS) therapeutics, such as FAAH inhibitors described in patent EP2937341A1 .
Synthesis and Characterization
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
Pyridazine core: Likely synthesized via cyclization of 1,4-diketones with hydrazine, a method employed in pyridine-3-sulfonamide derivatives .
-
3-Methoxyphenylsulfanyl group: Introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling, analogous to the sulfonylation reactions in imidazo[1,2-a]pyridines .
-
Piperidine-piperazine-carbonyl segment: Constructed by coupling 4-phenylpiperazine-1-carbonyl chloride with piperidine, followed by attachment to pyridazine via Ullmann or Buchwald-Hartwig amination .
Proposed Synthetic Pathway
-
Pyridazine Core Formation:
-
Introduction of Piperidine-Piperazine Moiety:
-
Characterization:
-
Spectroscopy: Expected 1H-NMR signals include δ 8.6–8.8 ppm (pyridazine H-4 and H-5), δ 3.8 ppm (methoxy group), and δ 2.5–3.5 ppm (piperidine/piperazine protons) .
-
X-ray Crystallography: Similar to 3-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine, the pyridazine ring would exhibit planarity, with torsion angles <20° for substituents .
-
| Property | Predicted Value |
|---|---|
| Molecular Weight | 517.64 g/mol |
| LogP (Lipophilicity) | 3.8 ± 0.5 |
| Solubility (Water) | <0.1 mg/mL |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
These properties align with Lipinski’s Rule of Five, indicating oral bioavailability potential .
Pharmacological Considerations
Metabolic Stability
The thioether linkage at position 3 likely reduces oxidative metabolism compared to ethers, as demonstrated in imidazo[1,2-a]pyridine analogs . Cytochrome P450 isoforms (CYP3A4, CYP2D6) would predominantly mediate clearance, necessitating in vitro microsomal assays for verification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume